![molecular formula C10H8Br2F2O2 B1409778 Ethyl 3,4-dibromo-2,5-difluorophenylacetate CAS No. 1806350-39-9](/img/structure/B1409778.png)
Ethyl 3,4-dibromo-2,5-difluorophenylacetate
Overview
Description
Ethyl 3,4-dibromo-2,5-difluorophenylacetate (EDBDFPA) is a synthetic organic compound belonging to the class of brominated phenylacetate esters. It is a colorless, crystalline solid with a molecular weight of 441.97 g/mol and a melting point of 138-140°C. EDBDFPA is used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for biochemical and physiological studies.
Scientific Research Applications
Ethyl 3,4-dibromo-2,5-difluorophenylacetate is used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for biochemical and physiological studies. Ethyl 3,4-dibromo-2,5-difluorophenylacetate has been used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst for the synthesis of polymers. It has also been used as a fluorescent probe for the detection and imaging of various proteins and nucleic acids.
Mechanism of Action
Ethyl 3,4-dibromo-2,5-difluorophenylacetate acts as a fluorescent probe by binding to certain proteins and nucleic acids. The fluorescence of Ethyl 3,4-dibromo-2,5-difluorophenylacetate is quenched upon binding to these molecules, allowing for the detection and imaging of the molecules. The binding of Ethyl 3,4-dibromo-2,5-difluorophenylacetate to proteins and nucleic acids is specific and can be used to detect and image specific molecules.
Biochemical and Physiological Effects
Ethyl 3,4-dibromo-2,5-difluorophenylacetate has been used in various biochemical and physiological studies. It has been used to study the structure and function of proteins and nucleic acids, as well as to study the effects of drugs and other compounds on proteins and nucleic acids. Ethyl 3,4-dibromo-2,5-difluorophenylacetate has also been used to study the effects of various environmental factors on proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
Ethyl 3,4-dibromo-2,5-difluorophenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its fluorescence can be easily detected and imaged. It is also specific in its binding to certain proteins and nucleic acids. However, Ethyl 3,4-dibromo-2,5-difluorophenylacetate has some limitations for use in laboratory experiments. It is sensitive to light and oxygen, and its fluorescence can be quenched by other compounds present in the sample.
Future Directions
Ethyl 3,4-dibromo-2,5-difluorophenylacetate has potential for use in a variety of future research applications. It could be used to develop new methods for the detection and imaging of proteins and nucleic acids, as well as to study the effects of drugs and other compounds on proteins and nucleic acids. Ethyl 3,4-dibromo-2,5-difluorophenylacetate could also be used to study the effects of environmental factors on proteins and nucleic acids, as well as to develop new methods for the synthesis of heterocyclic compounds and polymers. In addition, Ethyl 3,4-dibromo-2,5-difluorophenylacetate could be used in the development of new fluorescent probes for the detection and imaging of proteins and nucleic acids.
properties
IUPAC Name |
ethyl 2-(3,4-dibromo-2,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)8(11)9(12)10(5)14/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQJHQUJUGHYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dibromo-2,5-difluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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